molecular formula C17H24O3S B12359723 (1R,2S)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl 4-methylbenzenesulfonate

(1R,2S)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl 4-methylbenzenesulfonate

Cat. No.: B12359723
M. Wt: 308.4 g/mol
InChI Key: POEHXTIXLPAOGL-QJOPWCIASA-N
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Description

(1R,2S)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl 4-methylbenzenesulfonate is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its applications in various fields, including chemistry, biology, and industry, due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl 4-methylbenzenesulfonate typically involves multiple steps. One common method includes the reaction of (1R,2S)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is usually carried out at room temperature, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where the sulfonate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide or other strong bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (1R,2S)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl 4-methylbenzenesulfonate is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for various organic synthesis processes.

Biology

In biological research, this compound is studied for its potential effects on cellular processes. It may be used in the development of new pharmaceuticals or as a tool for studying enzyme interactions.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of (1R,2S)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl acetate
  • (1R,2S)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl chloride
  • (1R,2S)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl bromide

Uniqueness

What sets (1R,2S)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl 4-methylbenzenesulfonate apart from similar compounds is its specific sulfonate group, which imparts unique reactivity and stability. This makes it particularly valuable in applications requiring precise chemical modifications.

Properties

Molecular Formula

C17H24O3S

Molecular Weight

308.4 g/mol

IUPAC Name

[(1R,2S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 4-methylbenzenesulfonate

InChI

InChI=1S/C17H24O3S/c1-12-5-7-14(8-6-12)21(18,19)20-15-11-13-9-10-17(15,4)16(13,2)3/h5-8,13,15H,9-11H2,1-4H3/t13?,15-,17-/m0/s1

InChI Key

POEHXTIXLPAOGL-QJOPWCIASA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O[C@H]2CC3CC[C@@]2(C3(C)C)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2CC3CCC2(C3(C)C)C

Origin of Product

United States

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